N-(4-((2,2-Dicyanovinyl)amino)phenyl)-2-thienylformamide
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Overview
Description
N-(4-((2,2-Dicyanovinyl)amino)phenyl)-2-thienylformamide is an organic compound known for its unique chemical structure and properties. This compound features a thienylformamide group attached to a phenyl ring, which is further substituted with a dicyanovinyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2,2-Dicyanovinyl)amino)phenyl)-2-thienylformamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzonitrile with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2,2-Dicyanovinyl)amino)phenyl)-2-thienylformamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the dicyanovinyl group to other functional groups.
Substitution: The phenyl and thienyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-(4-((2,2-Dicyanovinyl)amino)phenyl)-2-thienylformamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of N-(4-((2,2-Dicyanovinyl)amino)phenyl)-2-thienylformamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline: Shares the dicyanovinyl group but differs in the rest of the structure.
9-(2,2-Dicyanovinyl)julolidine: Another compound with a dicyanovinyl group, used in different applications.
Uniqueness
N-(4-((2,2-Dicyanovinyl)amino)phenyl)-2-thienylformamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.
Properties
IUPAC Name |
N-[4-(2,2-dicyanoethenylamino)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS/c16-8-11(9-17)10-18-12-3-5-13(6-4-12)19-15(20)14-2-1-7-21-14/h1-7,10,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOGUCMVSJTHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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